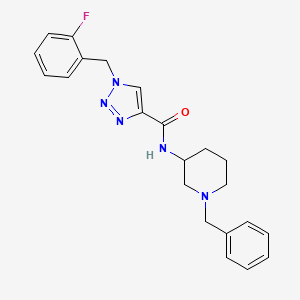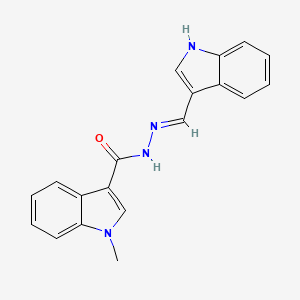
N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of triazole derivatives and has been found to exhibit promising biological activity.
作用機序
The exact mechanism of action of N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific targets in cells. For example, it has been shown to interact with the active site of acetylcholinesterase, leading to its inhibition. Additionally, it has been found to interact with specific proteins involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to improved cognitive function and memory. Additionally, the compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the main advantages of using N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential applications in medicinal chemistry. The compound has been found to exhibit promising biological activity against a range of diseases and can be used as a starting point for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound.
将来の方向性
There are several future directions for the study of N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. One possible direction is the development of new drugs based on the structure of the compound. The biological activity of the compound can be further optimized by modifying its structure. Additionally, further studies are needed to determine the safety and toxicity of the compound in vivo. Another possible direction is the study of the compound's mechanism of action. Understanding the exact targets and pathways involved in the compound's biological activity can lead to the development of more effective drugs. Finally, the compound can be used as a tool for the study of specific diseases such as cancer and Alzheimer's disease.
合成法
The synthesis of N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-fluorobenzyl azide with N-(1-benzyl-3-piperidinyl) prop-2-yn-1-amine in the presence of copper (I) iodide as a catalyst. The reaction is carried out in DMF (dimethylformamide) at 90°C for 12 hours. The resulting product is then purified by column chromatography to obtain the desired compound.
科学的研究の応用
N-(1-benzyl-3-piperidinyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit activity against a range of diseases including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-20-11-5-4-9-18(20)14-28-16-21(25-26-28)22(29)24-19-10-6-12-27(15-19)13-17-7-2-1-3-8-17/h1-5,7-9,11,16,19H,6,10,12-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHYMCDTXKDZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)C3=CN(N=N3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010008.png)
![ethyl 4-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6010019.png)

![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6010034.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6010038.png)

![1-(2,2-dimethylpropyl)-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B6010063.png)
![7-(cyclopropylmethyl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6010068.png)
![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(2-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanamide](/img/structure/B6010072.png)
![2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B6010077.png)
![N-ethyl-6-[3-(methoxymethyl)-1-pyrrolidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6010088.png)

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6010110.png)